molecular formula C36H53N11O11 B582779 H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH CAS No. 152051-60-0

H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH

Cat. No.: B582779
CAS No.: 152051-60-0
M. Wt: 815.886
InChI Key: WDQAHFXAZPZCMK-HJJAOGADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH is a peptide composed of eight amino acids: alanine, proline, serine, glycine, histidine, tyrosine, lysine, and glycine. This peptide sequence is known for its biological activity and potential therapeutic applications. It is often referred to as a bioactive peptide due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH: has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes or activate receptors involved in immune responses.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Pro-Ser-Tyr: Another bioactive peptide with similar amino acid composition.

    H-Gly-His-Lys: A shorter peptide with overlapping residues.

    H-Tyr-Lys-Gly: Shares some of the same amino acids and exhibits similar biological activities.

Uniqueness

H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH: is unique due to its specific sequence and the presence of both hydrophobic and hydrophilic residues. This combination allows it to interact with a wide range of biological targets, making it a versatile compound for research and therapeutic applications.

Properties

IUPAC Name

2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N11O11/c1-20(38)36(58)47-12-4-6-28(47)35(57)46-27(18-48)32(54)40-16-29(50)43-26(14-22-15-39-19-42-22)34(56)45-25(13-21-7-9-23(49)10-8-21)33(55)44-24(5-2-3-11-37)31(53)41-17-30(51)52/h7-10,15,19-20,24-28,48-49H,2-6,11-14,16-18,37-38H2,1H3,(H,39,42)(H,40,54)(H,41,53)(H,43,50)(H,44,55)(H,45,56)(H,46,57)(H,51,52)/t20-,24-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQAHFXAZPZCMK-HJJAOGADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53N11O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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